molecular formula C11H10BrNO2 B1334648 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile CAS No. 60207-22-9

4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile

Cat. No. B1334648
CAS RN: 60207-22-9
M. Wt: 268.11 g/mol
InChI Key: UPIQMVADUQYNGB-UHFFFAOYSA-N
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Description

“4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile” is a chemical compound with the molecular formula C11H10BrNO2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile” consists of a benzonitrile group attached to a 1,3-dioxolane ring via a bromomethyl group .


Physical And Chemical Properties Analysis

“4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile” is a solid substance . It has a molecular weight of 268.11 .

Scientific Research Applications

Synthesis of Ligands

“4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile” is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. The chelating pyrazolyl-pyridine group with a pendant aromatic nitrile can be used to create a variety of coordination complexes with different metals.

Preparation of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile

This compound is also useful in the preparation of “4-[(2H-tetrazol-2-yl)methyl]benzonitrile” by reaction with 2H-tetrazole in the presence of potassium hydroxide . The resulting compound, “4-[(2H-tetrazol-2-yl)methyl]benzonitrile”, could have potential applications in various fields, including medicinal chemistry and materials science.

Safety and Hazards

The safety data for “4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile” indicates that it should be stored at temperatures between 2-8°C . It has been classified as a GHS07 substance, indicating that it may cause skin irritation, eye irritation, and may be harmful if inhaled .

properties

IUPAC Name

4-[2-(bromomethyl)-1,3-dioxolan-2-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c12-8-11(14-5-6-15-11)10-3-1-9(7-13)2-4-10/h1-4H,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIQMVADUQYNGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(CBr)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383864
Record name 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile

CAS RN

60207-22-9
Record name 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 112 parts of 4-(2-bromoacetyl)-benzonitrile in 320 parts of butanol are added 5 parts of 4-methylbenzenesulfonic acid and 360 parts of benzene. Then there are added dropwise 46.5 parts of 1,2-ethanediol. Upon completion, sitrring is continued for 4 hours at reflux. The reaction mixture is evaporated. The oily residue is crystallized from 2,2'-oxybispropane. The product is filtered off and recrystallized from methanol, yielding 95.12 parts of 4-[2-(bromomethyl)-1,3-dioxolan-2-yl] benzonitrile; mp. 92.4° C.
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